molecular formula C11H10I2N2O4 B109223 3,5-Diacetamido-2,6-diiodobenzoic acid CAS No. 162193-53-5

3,5-Diacetamido-2,6-diiodobenzoic acid

Cat. No.: B109223
CAS No.: 162193-53-5
M. Wt: 488.02 g/mol
InChI Key: FMBYKVSRFAJNHZ-UHFFFAOYSA-N
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Description

3,5-Diacetamido-2,6-diiodobenzoic acid is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is a derivative of benzoic acid and contains iodine atoms, which contribute to its unique properties. This compound is used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetamido-2,6-diiodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by acetylation. The reaction conditions often include the use of iodine and acetic anhydride as reagents. The process may involve multiple steps to ensure the correct placement of iodine atoms and the acetyl groups on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetamido-2,6-diiodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include iodine, acetic anhydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce amine derivatives.

Scientific Research Applications

3,5-Diacetamido-2,6-diiodobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its iodine content.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Diacetamido-2,6-diiodobenzoic acid is primarily related to its iodine content. Iodine is known for its electron-dense properties, which make it effective in scattering or stopping X-rays. This property is leveraged in medical imaging, where the compound acts as a contrast agent. The molecular targets and pathways involved in its action are related to its ability to enhance the visibility of structures during imaging .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diacetamido-2,4,6-triiodobenzoic acid: Another iodinated benzoic acid derivative with similar properties but containing an additional iodine atom.

    2-Hydroxy-3,5-diiodobenzoic acid: A compound with hydroxyl and iodine substituents, used in different applications.

Uniqueness

3,5-Diacetamido-2,6-diiodobenzoic acid is unique due to its specific substitution pattern and the presence of both acetylamino and iodine groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in imaging and synthesis.

Properties

IUPAC Name

3,5-diacetamido-2,6-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10I2N2O4/c1-4(16)14-6-3-7(15-5(2)17)10(13)8(9(6)12)11(18)19/h3H,1-2H3,(H,14,16)(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBYKVSRFAJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1I)C(=O)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10I2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162193-53-5
Record name 3,5-Bis(acetylamino)-2,6-diiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162193535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-BIS(ACETYLAMINO)-2,6-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5G3OH9RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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